

Introduction to (3,4,5-Triiodophenyl)methanol: A Molecule of Interest

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Compound of Interest

Compound Name: (3,4,5-Triiodophenyl)methanol

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(3,4,5-Triiodophenyl)methanol, with a molecular weight of 485.83 g/mol and CAS number 52273-53-7, is a heavily substituted aromatic alcohol.^{[1][2]} The presence of three large, electron-withdrawing iodine atoms on the phenyl ring significantly influences its chemical and physical properties, including its reactivity and spectroscopic behavior. Accurate characterization is the cornerstone of its application in complex syntheses, ensuring the integrity of downstream products. This guide will delve into the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, providing a predictive framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For **(3,4,5-Triiodophenyl)methanol**, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: A Tale of Two Signals

The proton NMR spectrum of **(3,4,5-Triiodophenyl)methanol** is predicted to be remarkably simple due to the molecule's high degree of symmetry.

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(3,4,5-Triiodophenyl)methanol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical

and can influence the chemical shift of the hydroxyl proton.[3]

- Referencing: Use tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.[3]
- Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

Expected Spectral Features:

Due to the C_{2v} symmetry of the phenyl ring, the two aromatic protons are chemically and magnetically equivalent. This leads to a simplified spectrum.

- Aromatic Protons (H-2, H-6): A single signal is expected for the two equivalent aromatic protons. The strong deshielding effect of the three iodine atoms will shift this signal significantly downfield, likely in the range of δ 7.5 - 8.5 ppm. This signal will appear as a singlet because there are no adjacent protons to couple with.
- Methylene Protons ($-CH_2OH$): The two protons of the benzylic methylene group will also be equivalent and will appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group, typically appearing in the range of δ 4.5 - 5.0 ppm.
- Hydroxyl Proton ($-OH$): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet anywhere from δ 1.5 - 5.5 ppm. Shaking the sample with a drop of D_2O will cause this signal to disappear, confirming its identity.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule, offering further structural confirmation.

Experimental Protocol:

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
- Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that results in each unique carbon appearing as a singlet.

Expected Spectral Features:

The symmetry of the molecule reduces the number of expected signals in the ^{13}C NMR spectrum to four.

- **Aromatic Carbons (C-2, C-6):** These two equivalent carbons will produce a single signal. They are directly attached to protons and will appear in the typical aromatic region, estimated around δ 135 - 145 ppm.
- **Iodinated Aromatic Carbons (C-3, C-4, C-5):** The three carbons directly bonded to iodine will have their signals shifted to a much higher field (upfield) due to the "heavy atom effect" of iodine. A single signal is expected for the equivalent C-3 and C-5 carbons, and a separate signal for C-4. These are expected in the range of δ 90 - 100 ppm.
- **Quaternary Aromatic Carbon (C-1):** The carbon atom attached to the methylene group is a quaternary carbon and will likely have a lower intensity signal, predicted to be in the range of δ 145 - 155 ppm.
- **Methylene Carbon (-CH₂OH):** The carbon of the methylene group is expected in the aliphatic region, typically around δ 60 - 70 ppm.

Predicted NMR Data Summary

Assignment	^1H NMR (Predicted)	^{13}C NMR (Predicted)
Aromatic (H-2, H-6)	δ 7.5 - 8.5 ppm (s, 2H)	δ 135 - 145 ppm
Methylene (-CH ₂ OH)	δ 4.5 - 5.0 ppm (s, 2H)	δ 60 - 70 ppm
Hydroxyl (-OH)	δ 1.5 - 5.5 ppm (br s, 1H)	-
Aromatic (C-1)	-	δ 145 - 155 ppm
Aromatic (C-3, C-5)	-	δ 90 - 100 ppm
Aromatic (C-4)	-	δ 90 - 100 ppm

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol:

- **Ionization:** Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques for this molecule.
- **Analysis:** A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

Expected Mass Spectrum:

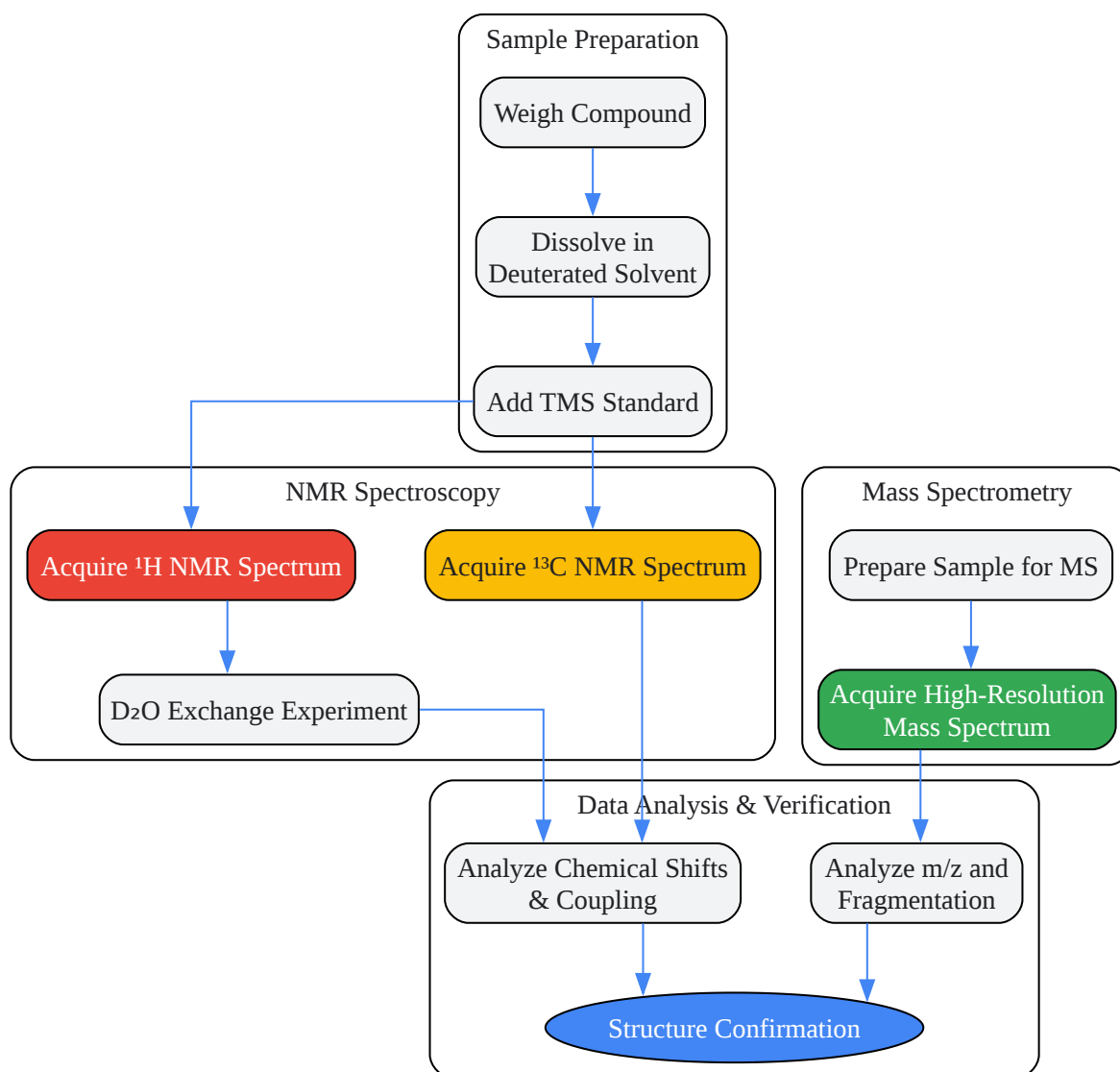
- **Molecular Ion Peak** ($[M+H]^+$ or $[M-H]^-$): In positive ion mode, the protonated molecule ($[M+H]^+$) would be expected at m/z 486.8. In negative ion mode, the deprotonated molecule ($[M-H]^-$) would be observed at m/z 484.8. The most crucial piece of information is the accurate mass, which should match the calculated exact mass of the molecule ($C_7H_5I_3O$).
- **Isotopic Pattern:** A key feature will be the isotopic pattern. Iodine is monoisotopic (^{127}I), so the primary source of isotopes will be from ^{13}C .
- **Fragmentation:** The most likely fragmentation pathway involves the loss of the hydroxyl group or water, followed by fragmentation of the aromatic ring. A significant fragment would be the triiodobenzyl cation at m/z 469, resulting from the loss of a hydroxyl radical.

Predicted Mass Spectrometry Data Summary

Ion	Predicted m/z (Positive Mode)	Predicted m/z (Negative Mode)
$[M+H]^+$	486.8	-
$[M-H]^-$	-	484.8
$[M-OH]^+$	469.8	-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **(3,4,5-Triiodophenyl)methanol**.



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Caption: Workflow for the spectroscopic characterization of **(3,4,5-Triiodophenyl)methanol**.

Conclusion

The structural elucidation of **(3,4,5-Triiodophenyl)methanol** relies on a synergistic application of NMR and mass spectrometry. The predicted data, characterized by a simple yet informative NMR spectrum and a clear molecular ion peak in the mass spectrum, provides a robust fingerprint for this compound. By understanding the underlying principles that govern these spectral features, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the success of their synthetic endeavors.

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References

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